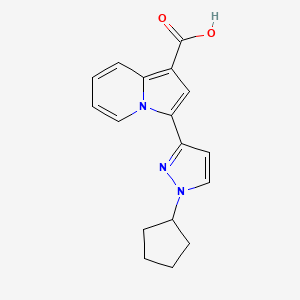![molecular formula C11H18N4 B8108420 N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B8108420.png)
N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an azepine ring. The presence of ethyl and methyl groups attached to the nitrogen atom further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic addition of hydroxylamine to a cyano function, followed by cyclization with picolinic acid in the presence of catalytic CDI (carbonyldiimidazole) in DMF (dimethylformamide) to yield the desired compound . The reaction conditions often require heating and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Uniqueness
N-Ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is unique due to its specific bicyclic structure and the presence of ethyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-15(2)11-9-4-6-12-7-5-10(9)13-8-14-11/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQMSUZRYEPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=NC2=C1CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Methoxyacetyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8108344.png)
![4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8108364.png)
![5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide](/img/structure/B8108366.png)
![((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8108367.png)
![(2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8108371.png)
![(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8108375.png)
![N-(2-Methoxyethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8108377.png)
![Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One](/img/structure/B8108385.png)
![(3aR,7S,7aR)-N-(pyrazin-2-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide](/img/structure/B8108412.png)
![N-benzyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8108422.png)
![1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone](/img/structure/B8108427.png)
![(1S,8S)-3-(3-methoxyphenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene](/img/structure/B8108429.png)
![(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8108432.png)
